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  • Product: 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • CAS: 2166774-19-0

Core Science & Biosynthesis

Foundational

Escaping Flatland: The Toxicity and Safety Profile of Bicyclo[1.1.1]pentane (BCP) Building Blocks in Drug Design

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The transition from planar, two-dimensional arenes to three...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The transition from planar, two-dimensional arenes to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flatland" is the bicyclo[1.1.1]pentane (BCP) motif. Originally conceptualized as a nonclassical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, BCP has demonstrated profound advantages in mitigating idiosyncratic drug toxicity (IDT) and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles 1[1].

This whitepaper provides an in-depth mechanistic analysis of the BCP safety profile, dissecting the physicochemical and metabolic drivers that render it superior to traditional aryl rings. Furthermore, we provide self-validating experimental workflows for assessing the toxicity of BCP-containing lead compounds.

The Mechanistic Imperative: Aryl Toxicity vs. BCP Stability

The fundamental liability of the phenyl ring in drug candidates lies in its susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism. Aryl rings frequently undergo epoxidation, followed by rearrangement into highly reactive benzoquinone or quinone imine intermediates 2[2]. These intermediates act as soft electrophiles, covalently binding to nucleophilic residues on cellular proteins and DNA, which triggers cross-linking, oxidative stress, and idiosyncratic hepatotoxicity.

Conversely, the BCP core is a rigid, saturated C(sp³) framework. Because it entirely lacks a π-electron system, it is structurally immune to epoxidation and subsequent quinone formation. When BCP undergoes CYP450 metabolism, the saturated carbon atoms yield stable, non-electrophilic hydroxylated metabolites that exhibit minimal cytotoxicity and are safely cleared [[3]](3].

G Aryl Aryl Ring (2D) CYP_Aryl CYP450 Oxidation Aryl->CYP_Aryl Quinone Benzoquinone Intermediates CYP_Aryl->Quinone Toxicity Protein Cross-linking & Toxicity Quinone->Toxicity BCP BCP Core (3D) CYP_BCP CYP450 Metabolism BCP->CYP_BCP Hydroxyl Stable Hydroxylated Metabolites CYP_BCP->Hydroxyl Clearance Safe Renal Clearance Hydroxyl->Clearance

Metabolic logic comparing Aryl ring toxicity vs BCP stability.

Physicochemical Drivers of the Safety Profile

The incorporation of BCP building blocks—often synthesized at scale via the photochemical addition of [1.1.1]propellane [[4]](4]—fundamentally alters the physical properties of a drug candidate. The disruption of planar geometry reduces π-π stacking interactions, which directly correlates to lowered lipophilicity (LogD) and enhanced aqueous solubility. Furthermore, the 3D orientation significantly reduces non-specific binding (quantifiable via lower Chromatographic Hydrophobicity Index, CHI, values), which is a primary driver of off-target promiscuity and toxicity 3[3].

Table 1: Comparative Profiling of Aryl vs. BCP Bioisosteres
PropertyTraditional Aryl RingBCP BioisostereMechanistic Consequence on Safety
Geometry Planar (2D)Bridged (3D)Disruption of "flatland"; improved target specificity.
CYP450 Liability High (Epoxidation)Low (Hydroxylation)Elimination of toxic benzoquinone intermediates.
Aqueous Solubility Poor (High π-π stacking)ExcellentReduces formulation toxicity; prevents precipitation.
Non-Specific Binding High (High CHI value)LowDrastic reduction in off-target toxicity / promiscuity.
Passive Permeability ModerateHighImproved cellular penetration at lower, safer doses.

In Vitro Safety Assessment: Self-Validating Protocols

To rigorously prove the safety advantages of a BCP-modified lead compound, toxicologists must employ self-validating assays that establish clear causality between molecular structure and metabolic fate. Below is the gold-standard workflow for Reactive Metabolite Trapping.

Protocol: Reactive Metabolite Trapping via Glutathione (GSH) Conjugation

Scientific Rationale (The "Why"): Glutathione (GSH) is a tripeptide containing a highly nucleophilic thiol group. In this assay, GSH acts as a surrogate for cellular proteins. If a compound is bioactivated by CYP450 into a soft electrophile (like a quinone), it will covalently bind to GSH. By detecting GSH adducts via LC-MS/MS, we can quantify the reactive metabolite liability of the parent compound.

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs provide the full spectrum of human CYP enzymes necessary to simulate hepatic first-pass metabolism.

  • Compound Addition: Add the BCP test compound (10 µM final concentration) and GSH (5 mM final concentration).

    • Self-Validation Step: Run a parallel positive control using Diclofenac (10 µM). Diclofenac undergoes rapid CYP2C9-mediated bioactivation to a reactive quinone imine. Detecting this adduct proves the microsomes are active and the LC-MS/MS is calibrated correctly.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Incubate at 37°C for 60 minutes.

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative bioactivation cannot occur.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: Cold organic solvent immediately denatures the CYP enzymes, halting metabolism and precipitating the proteins to protect the LC-MS/MS column.

  • LC-MS/MS Analysis: Analyze the supernatant using triple quadrupole mass spectrometry. Utilize a Precursor Ion Scan at m/z 272 (negative ion mode).

    • Causality: Collision-induced dissociation of GSH adducts universally yields a characteristic fragment at m/z 272 (deprotonated γ-glutamyl-dehydroalanyl-glycine). Scanning for this specific fragment allows for the untargeted detection of any reactive metabolite bound to GSH.

Workflow Incubation 1. Incubation (HLM + NADPH + GSH) Quench 2. Quench & Centrifuge (Cold Acetonitrile) Incubation->Quench LCMS 3. LC-MS/MS Analysis (Precursor Ion Scan) Quench->LCMS Analysis 4. Adduct Quantification & Safety Profiling LCMS->Analysis

Self-validating workflow for reactive metabolite screening via GSH trapping.

Case Studies in Drug Development

Case Study 1: Eliminating Toxicity in γ-Secretase Inhibitors

During the optimization of a γ-secretase inhibitor (BMS-708,163 derivative) for Alzheimer's disease, Pfizer researchers identified that the central fluorophenyl ring was undergoing bioactivation, posing a severe safety risk. By replacing the fluorophenyl ring with a BCP bioisostere (Compound 3), the team completely eliminated reactive metabolite formation 5[5]. Furthermore, the BCP derivative maintained subnanomolar potency (IC50 = 0.99 nM) while exhibiting no adverse safety risks in in vitro screens, including hERG/dofetilide binding and the CEREP promiscuity panel.

Case Study 2: Enhancing Safety and Efficacy in PARP Inhibitors

Recent developments in oncology have utilized BCP to modify the piperazine ring of Olaparib. The resulting lead compound (B3) exhibited potent dual inhibition against PARP1 and PARP7. Crucially, the incorporation of the BCP scaffold resulted in highly selective antiproliferative activity against BRCA-deficient cancer cells with minimal toxicity to normal, healthy cells. In vivo models demonstrated that the BCP derivative not only possessed a highly favorable pharmacokinetic profile but also successfully activated the cGAS-STING immune pathway without the off-target toxicities associated with planar analogs 6[6].

Conclusion

The integration of bicyclo[1.1.1]pentane building blocks is not merely a structural novelty; it is a mechanistically sound strategy for derisking drug candidates. By removing the π-electron systems responsible for CYP450-mediated bioactivation and reducing non-specific protein binding through enhanced 3D geometry, BCP bioisosteres offer a profound upgrade to the safety and ADME profiles of modern therapeutics.

References

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Three-dimensional saturated C(sp³)-rich bioisosteres for benzene Source: PubMed Central (PMC) - NIH URL:[Link]

  • Discovery of Bicyclo[1.1.1]pentane-based Olaparib derivatives as novel PARP inhibitors: A dual-action strategy targeting DNA damage and immune activation Source: Bioorganic Chemistry (via Larvol) URL:[Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scale-Up Manufacturing Techniques for Bicyclo[1.1.1]pentane (BCP) Carboxylic Acids: A Continuous Flow and Photochemical Approach

The Bioisosteric Imperative and the Scale-Up Bottleneck The bicyclo[1.1.1]pentane (BCP) scaffold has revolutionized modern medicinal chemistry. As a highly strained, three-dimensional carbocycle, it serves as a premier b...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Imperative and the Scale-Up Bottleneck

The bicyclo[1.1.1]pentane (BCP) scaffold has revolutionized modern medicinal chemistry. As a highly strained, three-dimensional carbocycle, it serves as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1]. By replacing flat aromatic rings with BCP carboxylic acids, drug developers can drastically improve aqueous solubility, reduce CYP450 metabolism, and lower lipophilicity without altering the spatial vector of the pharmacophore.

However, the scale-up manufacturing of BCP carboxylic acids is notoriously bottlenecked by the synthesis of its obligate precursor: [1.1.1]propellane . With a massive strain energy of approximately 98 kcal/mol[2], propellane is highly reactive. Traditional batch synthesis requires the treatment of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium (MeLi), followed by cumbersome low-temperature vacuum distillation[1]. In batch, neat propellane can spontaneously polymerize above 0 °C, and the accumulation of hazardous intermediates makes multi-gram or kilogram scaling a severe safety risk[2].

To bypass these limitations, we engineered a continuous flow and photochemical cascade. By generating propellane on-demand and immediately consuming it in a microflow reactor, we eliminate the need for isolation, mitigate thermal hazards, and ensure high-throughput access to BCP carboxylic acids[3].

Reactor Engineering: Causality in Continuous Flow Design

Transitioning from batch to continuous flow requires deliberate architectural choices to manage heat, mass transfer, and photon flux.

  • Static Mixing for Slurry Management: The reaction of the tetrahalide precursor with MeLi generates insoluble lithium halide salts (LiBr, LiCl). In standard T-junctions, these salts precipitate and cause catastrophic reactor fouling. We utilize a static mixer to create turbulent flow, keeping the salts suspended as a fine slurry until they reach the aqueous quench stage[3].

  • In-Line Aqueous Quench: Instead of dangerous vacuum distillation, we employ an in-line aqueous quench. Water dissolves the lithium salts, allowing the highly volatile propellane to partition cleanly into the organic phase (pentane/ether)[3]. This stream is immediately routed to the photochemical reactor.

  • Photochemical Microreactors: Direct carboxylation of propellane is inefficient. Instead, we utilize a radical-mediated photochemical addition. According to the Beer-Lambert law, light penetration drops exponentially with path length. Microflow reactors (1–2 mm internal diameter) ensure uniform photon flux across the entire reaction volume, reducing reaction times from hours to minutes[1].

FlowSetup Tetrahalide Pump A Tetrahalide in Pentane Mixer Static Mixer (Slurry Suspension) Tetrahalide->Mixer MeLi Pump B MeLi in Et2O MeLi->Mixer Reactor Residence Coil -15°C, 6 min Mixer->Reactor Quench In-line Aqueous Quench Reactor->Quench Crude Propellane Photo Photochemical Flow Cell (UV) Quench->Photo Organic Phase Oxidation Haloform Oxidation Photo->Oxidation BCP Diketone Product BCP Carboxylic Acid Oxidation->Product

Fig 1. Continuous flow to photochemical cascade for BCP carboxylic acid synthesis.

Step-by-Step Methodologies

The following protocols represent a self-validating system. System pressure and visual color changes serve as internal checks to ensure the integrity of the scale-up process.

Protocol I: On-Demand Continuous Flow Synthesis of [1.1.1]Propellane

This step generates a stable, continuous organic stream of propellane at throughputs up to 8.5 mmol/h[3].

  • System Priming: Flush a dual-syringe pump system and a PTFE residence coil (1.0 mm ID, 10 mL volume) with anhydrous pentane/diethyl ether (1:1) to ensure absolute exclusion of moisture.

  • Reagent Preparation: Prepare a 0.17 M solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous pentane. Load a second syringe with MeLi (1.6 M in Et₂O).

  • Flow Initiation: Set Pump A (tetrahalide) to 1.0 mL/min and Pump B (MeLi) to 0.22 mL/min (delivering ~2.1 equivalents of MeLi)[3].

  • Turbulent Mixing: Direct both streams into a stainless-steel static T-mixer. Self-Validation: Monitor the in-line pressure gauge. A stable pressure (typically <10 psi above baseline) indicates successful slurry suspension. A rapid spike indicates salt agglomeration and requires immediate solvent flushing.

  • Thermal Control: Submerge the residence coil in a cooling bath at -15 °C. The residence time is strictly controlled to 6 minutes[3].

  • In-Line Quench: Introduce degassed, deionized water via a third pump (1.5 mL/min) immediately after the residence coil. Pass the biphasic mixture through an in-line membrane phase separator. Collect the organic phase containing the propellane.

Protocol II: Photochemical Functionalization to BCP Diketone

Direct carboxylation is challenging in flow; therefore, we utilize a diacetyl radical addition to build the BCP core, which is easily oxidized to the acid[1].

  • Reagent Mixing: Merge the continuous organic stream of[1.1.1]propellane with a stream of diacetyl (2,3-butanedione, 1.5 equivalents).

  • Photoreactor Setup: Route the mixture into a Fluorinated Ethylene Propylene (FEP) capillary coil wrapped around a 365 nm UV-LED cylinder. Causality: FEP is chosen for its high UV transparency and chemical inertness.

  • Irradiation: Maintain a residence time of 5–10 minutes. The high photon flux initiates the homolytic cleavage of diacetyl, generating acyl radicals that attack the central C-C bond of the propellane[1].

  • System Validation: The diacetyl stream is distinctly yellow. The effluent exiting the photoreactor should be nearly colorless, providing visual self-validation of complete radical consumption and BCP formation.

Mechanism Propellane [1.1.1]Propellane (Strain: ~98 kcal/mol) Addition Central C-C Bond Cleavage Propellane->Addition Radical Photo-generated Acyl Radical Radical->Addition Intermediate Bridgehead Radical Addition->Intermediate Trapping Radical Trapping (Yields BCP Diketone) Intermediate->Trapping

Fig 2. Radical-mediated strain-relief pathway for [1.1.1]propellane functionalization.
Protocol III: Haloform Oxidation to BCP Carboxylic Acid

The diketone intermediate is converted to the target carboxylic acid via a highly efficient batch or semi-batch haloform reaction[1].

  • Reagent Preparation: In a jacketed reactor cooled to 0 °C, prepare a sodium hypobromite (NaOBr) solution by slowly adding Br₂ to a 10% aqueous NaOH solution.

  • Oxidation: Slowly dose the BCP diketone intermediate into the NaOBr solution. Maintain the temperature below 10 °C to prevent degradation of the BCP core.

  • Workup: Stir for 2 hours, then quench excess hypobromite with sodium sulfite. Acidify the aqueous layer to pH 2 using 3M HCl.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate to yield the highly pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (or mono-acid, depending on the initial trapping agent)[1].

Quantitative Process Analytics

To demonstrate the superiority of the continuous flow approach, the table below summarizes the critical process metrics compared to traditional batch manufacturing.

Process ParameterTraditional Batch SynthesisContinuous Flow SynthesisCausality / Advantage
Propellane Isolation Low-temp vacuum distillationIn-line aqueous extractionEliminates thermal explosion hazard; prevents polymerization[3].
Operating Temperature -78 °C-15 °CEnhanced heat transfer in microreactors allows for milder cooling requirements[3].
Photochemical Time 12–24 hours5–10 minutesNarrow ID overcomes Beer-Lambert limitations, maximizing photon flux[1].
Throughput (Scale) < 1 gram / batchUp to 8.5 mmol/h (Continuous)Automated steady-state operation enables multi-gram daily output[3].
Yield (Propellane) Highly variable (scale-dependent)Consistently ~50%Precise stoichiometric control and immediate consumption prevents degradation[1].

Downstream Utilization: Metallaphotoredox Cross-Coupling

Once synthesized at scale, BCP carboxylic acids serve as premium building blocks for late-stage functionalization. Because they are tertiary carboxylic acids, traditional cross-coupling is difficult. However, recent advancements in dual nickel/photoredox catalysis allow for the decarboxylative cross-coupling of these fully substituted α-carbons with aryl halides[4].

By utilizing specific precatalysts like Ni(TMHD)₂ instead of standard nickel-bipyridyl complexes, researchers can force an outer-sphere reductive elimination pathway. This efficiently forms C(sp²)–C(sp³) bonds while suppressing undesired C–O esterification side products, unlocking vast new regions of chemical space for BCP-containing therapeutics[4].

References

  • A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Chem. Commun. 2021, 57, 2871–2874.
  • A Continuous Flow Synthesis of[1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives (ResearchGate).
  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes.
  • Unlocking Tertiary Acids for Metallaphotoredox C(sp2)–C(sp3) Decarboxylative Cross-Couplings.

Sources

Application

Application Note: Derivatization of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid for High-Throughput Library Screening

Executive Summary The integration of saturated, three-dimensional scaffolds into drug discovery pipelines has fundamentally shifted how medicinal chemists approach lead optimization. Among these, bicyclo[1.1.1]pentanes (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of saturated, three-dimensional scaffolds into drug discovery pipelines has fundamentally shifted how medicinal chemists approach lead optimization. Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as premier nonclassical bioisosteres for para-substituted benzene rings[1]. Specifically, 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a highly versatile, bifunctional building block. By mimicking the spatial geometry of 4-(aminomethyl)benzoic acid—a ubiquitous motif in protease inhibitors and structural linkers—this BCP derivative allows researchers to construct highly diverse combinatorial libraries with enhanced physicochemical properties.

This application note provides an authoritative guide on the orthogonal derivatization of 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, detailing the mechanistic rationale behind reagent selection and providing self-validating protocols for automated library screening.

Mechanistic Rationale: The Bioisosteric Advantage

The strategic replacement of a planar phenyl ring with a rectilinear BCP core is not merely a structural novelty; it is a calculated manipulation of molecular properties[2]. The causality behind this bioisosteric substitution is rooted in three primary factors:

  • Escape from Flatness (Increased Fsp3): The transition from an sp2-hybridized aromatic ring to an sp3-hybridized bicyclic system disrupts planar π-π stacking interactions. This significantly lowers the crystal lattice energy of the resulting compounds, directly driving improvements in aqueous solubility.

  • Metabolic Shielding: Benzene rings are highly susceptible to CYP450-mediated aromatic hydroxylation, leading to rapid clearance and potentially toxic reactive metabolites. The saturated carbon atoms of the BCP ring are highly resistant to the CYP450 oxidative environment, drastically improving the metabolic stability and half-life of the drug candidate[3],[4].

  • Vector Alignment: The 1,3-disubstitution pattern of the BCP core perfectly matches the exit vectors (180°) of a para-phenylene ring[4]. Furthermore, the addition of the methylene linker in the 3-(aminomethyl) derivative provides essential rotational freedom, allowing the basic amine to optimally engage with target binding pockets (e.g., the S1 pocket of serine proteases) without the steric hindrance associated with direct bridgehead amines[5].

Quantitative Data: Physicochemical Profiling

To illustrate the tangible benefits of this substitution, the following table summarizes the comparative physicochemical properties between the traditional aromatic motif and its BCP bioisostere.

Property4-(Aminomethyl)benzoic acid3-(Aminomethyl)BCP-1-carboxylic acidRationale for Change
Fraction sp3 (Fsp3) 0.120.87Increased 3D character improves aqueous solubility and reduces off-target binding.
Metabolic Stability Susceptible to CYP450Highly ResistantSaturated BCP core resists CYP450-mediated aromatic hydroxylation.
Lipophilicity (LogP) ~1.2~0.8BCP is generally less lipophilic than the corresponding phenyl ring, improving PK.
Conformational Rigidity Planar (2D)Rectilinear (3D)Matches the exit vectors of a para-phenylene ring while providing a distinct spatial footprint.

Logical Workflow for Library Generation

To maximize chemical space coverage, library generation must proceed via orthogonal protection and derivatization strategies. The workflow below outlines two parallel routes: Route A focuses on the derivatization of the bridgehead carboxylic acid, while Route B focuses on the functionalization of the aminomethyl group.

LibraryWorkflow Start 3-(Aminomethyl)BCP-1-carboxylic acid Split1 Fmoc Protection of Amine Start->Split1 Route A Split2 Esterification of Acid Start->Split2 Route B DerivAcid Parallel Amide Coupling (HATU, DIPEA, Amines) Split1->DerivAcid DerivAmine Parallel Reductive Amination (Aldehydes, NaBH(OAc)3) Split2->DerivAmine Deprotect1 Fmoc Deprotection (Piperidine) DerivAcid->Deprotect1 Deprotect2 Ester Hydrolysis (LiOH) DerivAmine->Deprotect2 CrossDeriv1 Amine Diversification Deprotect1->CrossDeriv1 CrossDeriv2 Acid Diversification Deprotect2->CrossDeriv2 Final High-Throughput Screening Library CrossDeriv1->Final CrossDeriv2->Final

Orthogonal derivatization workflow for BCP-based combinatorial library synthesis.

Self-Validating Experimental Protocols

The following protocols are designed for automated, nanomole-to-millimole scale synthesis[6]. Each protocol is engineered as a self-validating system, ensuring that intermediate failures are detected before subsequent library pooling.

Protocol A: High-Throughput Amide Coupling (Route A)

Objective: Derivatize the bridgehead carboxylic acid while the amine is Fmoc-protected.

Mechanistic Causality: The BCP bridgehead carboxylic acid is highly sterically hindered by the rigid cage structure. Standard carbodiimides (e.g., EDC/HOBt) often fail to achieve full conversion. HATU is explicitly chosen because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that efficiently overcomes this steric bulk, driving the amidation to completion.

Procedure:

  • Preparation: Dispense 3-(Fmoc-aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (0.1 mmol) into a reaction vial containing anhydrous DMF (1.0 mL).

  • Activation: Add HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (0.12 mmol, 1.2 eq) from the screening library. Agitate at room temperature for 2 hours.

  • Deprotection: Add 20% piperidine in DMF (0.5 mL) directly to the well and agitate for 30 minutes to remove the Fmoc group, exposing the aminomethyl vector for subsequent diversification.

Self-Validation & Quality Control Checkpoint: Active Ester Validation: Prior to step 3, sample 1 µL of the reaction mixture and analyze via LC-MS. The reaction is self-validating if the trace shows complete conversion of the starting material to the HOAt active ester intermediate (m/z [M+H]+ corresponding to the ester). If the active ester peak is absent, the coupling reagent has hydrolyzed (likely due to moisture), and the well must be aborted to prevent false negatives in the final screening library.

Protocol B: Parallel Reductive Amination (Route B)

Objective: Derivatize the aminomethyl group while the carboxylic acid is protected as a methyl ester.

Mechanistic Causality: Reductive amination requires a reducing agent that will not prematurely reduce the unreacted aldehyde library or the ester protecting group. Sodium triacetoxyborohydride (STAB) is selected because it is exceptionally mild and selectively targets the protonated iminium ion. The addition of 1% acetic acid is critical; it catalyzes the formation of the iminium ion, which is the rate-limiting step due to the proximity of the bulky BCP core.

Procedure:

  • Imine Formation: Dispense methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride (0.1 mmol) and the target aldehyde (0.11 mmol, 1.1 eq) into 1,2-dichloroethane (DCE, 1.0 mL). Add DIPEA (0.1 mmol) to free-base the amine, followed by glacial acetic acid (10 µL, 1% v/v). Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3 (0.15 mmol, 1.5 eq) in one portion. Agitate at room temperature for 12 hours.

  • Quenching & Hydrolysis: Quench the reaction with saturated aqueous NaHCO3 (0.5 mL). To deprotect the acid for final screening, add LiOH (0.5 mmol) in THF/H2O (1:1, 1.0 mL) and stir for 4 hours.

Self-Validation & Quality Control Checkpoint: Primary Amine Consumption: Following step 2, perform a rapid Kaiser (ninhydrin) test on an aliquot from the reaction well. A negative result (clear/yellow) validates that the primary aminomethyl group has been completely consumed. A positive result (deep blue/purple) indicates stalled iminium formation, requiring the addition of supplementary acetic acid and STAB before proceeding to hydrolysis.

References

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv ChemRxiv URL:[Link]

  • Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes ACS Publications URL:[Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes JACS Au (ACS Publications) URL:[Link]

  • WO2024020159A1 - Macrocyclic peptides targeting kras Google Patents URL

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Bicyclo[1.1.1]pentane (BCP) Derivatives vs. Aromatic Rings

As drug discovery programs increasingly seek to "escape from flatland," the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich carbocycles has become a cornerstone of modern lead optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly seek to "escape from flatland," the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich carbocycles has become a cornerstone of modern lead optimization[1]. Among these 3D scaffolds, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premium bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups[2].

As an Application Scientist, I frequently guide medicinal chemistry teams through the physicochemical and metabolic implications of this structural shift. This guide provides an objective, data-driven comparison of the metabolic stability of BCP derivatives versus their aromatic counterparts, complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Why BCPs Outperform Phenyl Rings

When evaluating metabolic stability, we must look beyond empirical data to the fundamental atomic interactions and molecular topology that dictate enzyme-substrate recognition[3]. The superior metabolic stability of BCPs over phenyl rings is driven by three primary mechanisms:

  • Elimination of π-Electron Clouds: Hepatic Cytochrome P450 (CYP450) enzymes frequently target the π-electron systems of planar phenyl rings, leading to the formation of highly reactive arene oxides and epoxides[4]. BCPs are fully saturated (sp3) and lack these π-electrons, completely bypassing this primary Phase I metabolic liability.

  • High C–H Bond Dissociation Energy (BDE): The highly strained geometry of the BCP ring (strain energy ~66.6 kcal/mol) imparts exceptionally high C(sp3)–H bond-dissociation energies[1][5]. This makes hydrogen atom transfer (HAT)—the rate-limiting step for many oxidative degradation pathways—thermodynamically unfavorable[5].

  • Steric Shielding of Adjacent Labile Bonds: BCPs provide a rigid, three-dimensional steric bulk that can physically shield adjacent functional groups from enzymatic attack. For example, in the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP motif drastically improved metabolic stability by mitigating the amide hydrolysis potential of the adjacent D-pocket aryl amide moiety[6].

MetabolicPathway Drug Drug Candidate (Lead Compound) Phenyl Planar Phenyl Ring (sp2 hybridized) Drug->Phenyl Traditional Design BCP BCP Bioisostere (sp3 hybridized) Drug->BCP Bioisosteric Replacement CYP Hepatic CYP450 Enzymes Epoxide Arene Oxide / Epoxide (Reactive Intermediate) CYP->Epoxide π-system oxidation Stable Metabolic Stability (Steric Shielding & High C-H BDE) CYP->Stable Resistance to oxidation Phenyl->CYP BCP->CYP Tox Rapid Clearance (Phase II Conjugation) Epoxide->Tox Prolonged Prolonged Half-Life & Enhanced Exposure Stable->Prolonged

Fig 1. Mechanistic comparison of CYP450-mediated metabolism: Phenyl ring vs. BCP bioisostere.

Quantitative Data Comparison

The theoretical advantages of BCPs translate consistently into measurable pharmacokinetic improvements. Table 1 summarizes matched molecular pair (MMP) data from several high-profile drug development campaigns.

Table 1: Metabolic & Physicochemical Comparison of Phenyl vs. BCP Derivatives
Compound Class / TargetParent Aromatic (sp2)BCP Bioisostere (sp3)Impact on Metabolic Stability & ClearanceImpact on Aqueous Solubility / PK
IDO1 Inhibitors [6]Central Phenyl RingBCP RingDrastically improved stability by mitigating adjacent amide hydrolysis.Maintained cellular potency; excellent off-target profile.
γ-Secretase Inhibitors [7][8]Fluorophenyl (BMS-708,163)BCP (Compound 3)Comparable/improved in vitro stability; optimized balance of properties.Significant improvement; ~4-fold ↑ in in vivo Cmax​ and AUC.
Resveratrol Analogs [9]Phenol / PhenylBCP-ResveratrolReduced Phase II conjugation (glucuronidation/sulfation) via steric hindrance.Enhanced physicochemical profile.
Generic Building Blocks [10]Phenyl derivative (Cpd 72)BCP derivative (Cpd 73)Intrinsic clearance ( CLint​ ) decreased by at least 4-fold.Aqueous solubility increased by 360-fold.

Experimental Workflows: Self-Validating Protocols

To objectively quantify the metabolic stability of BCP derivatives against their phenyl counterparts, laboratories must utilize highly controlled in vitro systems. Below are the definitive, step-by-step methodologies for Phase I and Phase II metabolic profiling.

Protocol A: Liver Microsomal Stability Assay (Phase I Oxidation)

This assay isolates CYP450 and FMO enzyme activity to directly compare the oxidative susceptibility of the π-electron system (Phenyl) versus the highly strained C-H bonds (BCP).

  • System Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Expertise & Causality: MgCl2​ is strictly required as a cofactor to facilitate the electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center.

  • Substrate Addition: Spike the test compounds (Phenyl parent and BCP analog) into the matrix to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v.

    • Expertise & Causality: Exceeding 0.1% DMSO can inhibit specific CYP isoforms (particularly CYP3A4), artificially inflating the apparent metabolic stability of the planar phenyl compound.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Self-Validating Control: Run a parallel negative control without NADPH. If the compound degrades without NADPH, the instability is chemical (e.g., aqueous hydrolysis), not CYP-mediated.

  • Kinetic Sampling & Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expertise & Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the metabolic enzymes to halt the reaction precisely at the target timepoint, and it precipitates matrix proteins to protect the LC-MS/MS analytical column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Protocol B: Intact Human Hepatocyte Stability Assay (Phase I & II)

Because BCPs can sterically hinder Phase II conjugative enzymes (UGTs/SULTs)[9], intact hepatocytes are required to evaluate the full metabolic profile.

  • Cell Thawing & Recovery: Thaw cryopreserved human hepatocytes (pool of ≥10 donors) and resuspend in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation: Dilute cells to 1×106 viable cells/mL. Add the test compound (1 µM) and incubate in a 37°C, 5% CO2​ shaking incubator.

    • Self-Validating Control: Include 7-Hydroxycoumarin as a positive control for Phase II glucuronidation and sulfation.

  • Sampling: Collect aliquots at 0, 15, 30, 60, 90, and 120 minutes. Quench with 3 volumes of cold acetonitrile/methanol (1:1) containing the internal standard.

  • Data Processing: Measure parent compound depletion via LC-MS/MS. A slower depletion rate for the BCP analog confirms successful steric shielding of the metabolic soft spot.

Workflow A 1. Substrate Prep (1 µM Test Cpd) B 2. Matrix Addition (HLM / Cells) A->B C 3. Incubation (37°C, +NADPH) B->C D 4. Quenching (Cold ACN + IS) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Output (CLint, t1/2) E->F

Fig 2. Standardized in vitro metabolic stability assay workflow for Phase I and Phase II profiling.

Conclusion

The empirical data and mechanistic principles are clear: replacing a planar aromatic ring with a bicyclo[1.1.1]pentane (BCP) bioisostere is a highly effective strategy for overcoming metabolic liabilities. By eliminating the π-electron system susceptible to CYP450 oxidation, maximizing C-H bond dissociation energies, and introducing protective 3D steric bulk, BCPs consistently yield lower intrinsic clearance ( CLint​ ) and longer half-lives ( t1/2​ ) while simultaneously improving aqueous solubility.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PubMed Central (PMC).[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor - Journal of Medicinal Chemistry.[Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed.[Link]

  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Springer Nature Research Communities.[Link]

  • Propellane-free access to bicyclo[1.1.1]pentanes - PubMed Central (PMC).[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - Journal of Medicinal Chemistry.[Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes - MacMillan Group.[Link]

Sources

Comparative

A Comparative Guide to the NMR Chemical Shift Assignments of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance drug-like properties is perpetual. The bicyclo[1.1....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance drug-like properties is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier "bioisostere," a chemical substituent that can mimic the spatial arrangement and electronic properties of other common groups, such as para-substituted phenyl rings or tert-butyl groups.[1] Its rigid, rod-like structure provides a defined exit vector for substituents, which can improve pharmacological activity, metabolic stability, and solubility.[2] However, the unique, highly strained geometry of the BCP cage imparts distinctive and often non-intuitive signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, which can pose a challenge for unambiguous characterization.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shift assignments for 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a key building block that combines the BCP scaffold with versatile amino acid functionality. By comparing its spectral data with that of related structures and providing detailed experimental protocols, this document serves as a practical reference for researchers working with this valuable molecular motif.

Interpreting the NMR Spectrum of a BCP Amino Acid

The structure of 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid presents several key features for NMR analysis: two distinct bridgehead positions (C1 and C3), three identical bridging methylene groups (C2, C4, C5), and the aminomethyl and carboxyl substituents.

Due to the zwitterionic nature of the target molecule in neutral solution, which can lead to signal broadening, it is common practice in synthesis to characterize a protected derivative. For this guide, we will analyze the expected spectrum of a common synthetic precursor: Methyl 3-((tert-butoxycarbonyl)aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate . This allows for sharper signals and a clearer interpretation in common organic solvents like CDCl₃.

Predicted ¹H and ¹³C NMR Assignments

The high degree of symmetry in the BCP core is a defining feature of its NMR spectrum. The three bridging CH₂ groups are chemically equivalent, as are their respective protons.

Assignment Structure Fragment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Key Features
Bridge CH₂-CH₂ -CH-~2.10 - 2.40~52 - 55The six protons on the three bridging methylenes are equivalent, typically appearing as a sharp singlet. Their carbon signal is also a single, prominent peak.
Bridgehead CH-C H-CH₂-~2.50 - 2.70~37 - 40The bridgehead proton is a methine (CH) and its signal is distinct from the methylene bridge protons.
Bridgehead C (C1)C -COOHN/A~45 - 48This is a quaternary carbon attached to the carboxylic acid group. Its chemical shift is influenced by the electron-withdrawing nature of the ester.
Bridgehead C (C3)C -CH₂NHBocN/A~28 - 31This quaternary carbon is attached to the aminomethyl group.
Aminomethyl CH₂-CH₂ -NHBoc~3.50 - 3.70~40 - 43The chemical shift is deshielded due to the adjacent nitrogen atom.
Carboxyl C=O-C OOMeN/A~170 - 175Typical chemical shift for an ester carbonyl carbon.[3]
Methyl Ester CH₃-COOCH₃ ~3.65 - 3.75~51 - 53A characteristic singlet for the methyl ester protons.[3]
Boc Group-C(CH₃)₃ & C=O~1.45 (s, 9H)~28.5 (C(CH₃)₃), ~80 (quat. C), ~155 (C=O)The tert-butyl group gives a strong singlet in the ¹H NMR and characteristic signals in the ¹³C NMR.

Note: Predicted shifts are based on published data for similar BCP derivatives and general chemical shift principles. Actual values can vary based on solvent and concentration.[2][3][4]

Comparative Spectral Analysis

To fully appreciate the influence of the BCP scaffold, it is instructive to compare its NMR data with that of a more flexible, open-chain analogue and another rigid bicyclic system.

BCP vs. Acyclic Analogue: γ-Aminobutyric Acid (GABA)

GABA is a flexible neurotransmitter that, like our target molecule, contains an amine and a carboxylic acid separated by a three-carbon chain (if one considers the path through the BCP cage).

Compound α-CH₂ (to COOH) β-CH₂ γ-CH₂ (to NH₂)
BCP Derivative (Bridging CH₂) ~2.10 - 2.40 ppm~2.10 - 2.40 ppm~2.10 - 2.40 ppm
GABA (in D₂O) ~2.30 ppm (t)~1.88 ppm (quint)~3.01 ppm (t)

The comparison highlights the profound effect of the rigid BCP cage. While GABA's protons show distinct chemical shifts and coupling patterns due to conformational flexibility, all the BCP bridge protons are magnetically equivalent, collapsing into a single sharp singlet. This spectral simplicity is a hallmark of the BCP's high symmetry.

BCP vs. Bicyclo[2.2.2]octane (BCO) Analogue

The bicyclo[2.2.2]octane (BCO) system is another popular rigid scaffold used in drug design.[5][6] It is less strained than the BCP core.

Scaffold Feature Bicyclo[1.1.1]pentane (BCP) Bicyclo[2.2.2]octane (BCO)
Bridgehead ¹H Shift ~2.50 ppm~1.85 ppm
Bridgehead ¹³C Shift ~37 ppm~25 ppm
Bridge CH₂ ¹H Shift ~2.20 ppm~1.55 ppm
Bridge CH₂ ¹³C Shift ~54 ppm~24 ppm

Data for unsubstituted parent cages.[7][8]

The protons and carbons of the BCP skeleton are significantly deshielded (shifted downfield) compared to the BCO skeleton. This is attributed to the greater strain and unique electronic structure of the BCP cage, where the orbitals of the bridgehead carbons have higher p-character.

Experimental Protocols

Achieving high-quality, reproducible NMR data is paramount. The following section outlines a validated protocol for the analysis of functionalized BCPs.

Sample Preparation
  • Compound Form : For initial characterization, using a protected form (e.g., Boc-amine and methyl-ester) is highly recommended to ensure good solubility in common NMR solvents and to avoid zwitterion-induced line broadening. The hydrochloride salt of the amine can also be used.[9]

  • Solvent Selection : Chloroform-d (CDCl₃) is suitable for protected derivatives. For the final zwitterionic compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are preferred.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent, for precise quantification, an internal standard can be added if necessary.

NMR Data Acquisition Workflow

A systematic approach involving 1D and 2D NMR experiments is essential for unambiguous assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL Solvent H1 ¹H NMR (Proton Survey) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 COSY 2D COSY (¹H-¹H Correlation) C13->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assign Final Assignment HMBC->Assign

Key 2D NMR Correlations for Structural Verification

Two-dimensional NMR experiments are critical for confirming the connectivity of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to. It would definitively link the singlet at ~2.2 ppm to the bridge CH₂ carbons and the signals for the aminomethyl and ester methyl protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular puzzle.

HMBC_Correlations

Conclusion

The 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid scaffold presents a unique set of NMR characteristics defined by its high symmetry and strained ring system. The most diagnostic features are the sharp singlet for the six equivalent bridging protons and the downfield chemical shifts of all cage protons and carbons compared to less strained analogues like BCOs. While direct analysis of the zwitterion can be challenging, characterization of protected intermediates provides clear, interpretable spectra. A comprehensive analysis using a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR techniques allows for the unambiguous assignment of all signals, providing researchers with the confidence needed to verify the structure of these valuable building blocks in drug discovery programs.

References

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Pecchi, E., et al. (2020). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Royal Society of Chemistry. Available at: [Link]

  • Adcock, J. L., et al. (2001). Partially Bridge-Fluorinated Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylates: Preparation and NMR Spectra. Journal of the American Chemical Society. Available at: [Link]

  • Felluga, F., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. Available at: [Link]

  • Basumatary, B., et al. (2020). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. ResearchGate. Available at: [Link]

  • Xie, H. (2018). Conformations of amino acids characterized by theoretical spectroscopy. DiVA portal. Available at: [Link]

  • PubChem. Bicyclo(1.1.1)pentane. National Institutes of Health. Available at: [Link]

  • Gauss, J., et al. (2000). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Groom, C. R., et al. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]

  • PubChem. 3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. National Institutes of Health. Available at: [Link]

  • ResearchGate. The syntheses of bicyclo[1.1.1]pentane-1-carboxylic acid. ResearchGate. Available at: [Link]

  • Kaszynski, P., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. Available at: [Link]

  • Rodgers, M. T., et al. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository. Available at: [Link]

  • Gauss, J., et al. (2000). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]

  • Pimenov, A., et al. (2023). THz spectroscopy on amino acids. arXiv.org. Available at: [Link]

  • Tan, Y. H. (2021). Spectroscopic Properties of Amino Acids. BS1005 / CM1051: Biochemistry I - Bookdown. Available at: [Link]

  • Keresztes, A., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. PubMed. Available at: [Link]

  • NextSDS. 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride. NextSDS. Available at: [Link]

  • Keresztes, A., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. ResearchGate. Available at: [Link]

  • Michl, J., et al. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews. Available at: [Link]

Sources

Validation

Optimizing and Validating HPLC Methods for Bicyclo[1.1.1]pentane Purity Analysis: A Comparative Guide

Introduction to the Analytical Challenge The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier nonclassical bioisostere for para-substituted phenyl and tert-butyl rings in modern drug discovery[1]. By incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier nonclassical bioisostere for para-substituted phenyl and tert-butyl rings in modern drug discovery[1]. By incorporating BCPs, medicinal chemists can improve passive permeability, aqueous solubility, and metabolic stability without sacrificing target binding affinity[1]. However, analyzing the purity of bare or minimally functionalized BCP intermediates (e.g., Bicyclo[1.1.1]pentane-1-carboxylic acid) presents a significant analytical bottleneck: the rigid aliphatic cage lacks a conjugated π-system, rendering traditional Ultraviolet-Visible (UV-Vis) detection virtually useless.

To overcome this "chromophore deficiency," analytical scientists must rely on universal detection methods. This guide objectively compares the performance of Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) for BCP purity analysis, grounded in the latest ICH Q2(R2) method validation guidelines[2].

Detector Selection: The Causality Behind the Signal

Why does UV fail? UV detectors require analytes to absorb light, typically via aromatic rings or conjugated double bonds. Because BCPs lack these structural features, UV detection results in flatlines or highly inaccurate purity profiles.

The Evaporative Aerosol Solution: Both ELSD and CAD differentiate the analyte from the mobile phase based on relative volatility[3]. The column eluent is nebulized and dried. The volatile mobile phase evaporates, leaving behind solid analyte particles.

  • ELSD (Evaporative Light Scattering Detector): Measures the light scattered by dried particles. The signal is proportional to particle size but follows a complex, non-linear (sigmoidal) relationship. ELSD requires particles to be large enough to efficiently scatter light, yielding little to no signal for diameters under 50 nm[3].

  • CAD (Charged Aerosol Detector): Imparts a positive charge to the particles via collision with ionized nitrogen gas (from a high-voltage corona wire)[4]. The charge is then measured by a highly sensitive electrometer. Because charging is independent of chemical structure and maintains sensitivity for particles as small as 10 nm, CAD provides a fundamentally more sensitive and uniform response[3].

Detector_Mechanism cluster_CAD Charged Aerosol Detector (CAD) cluster_ELSD Evaporative Light Scattering (ELSD) Eluent HPLC Eluent (BCP + Mobile Phase) Nebulize Nebulization (N2 Gas) Eluent->Nebulize Evaporate Evaporation (Remove Mobile Phase) Nebulize->Evaporate Charge Corona Discharge (Ionize Particles) Evaporate->Charge Light Laser/LED (Illuminate Particles) Evaporate->Light MeasureCAD Electrometer (Measure Charge) Charge->MeasureCAD MeasureELSD Photomultiplier (Measure Scatter) Light->MeasureELSD

Mechanistic workflow comparing CAD and ELSD detection pathways for non-volatile analytes.

Quantitative Comparison of Detection Technologies
Performance ParameterHPLC-UVHPLC-ELSDHPLC-CAD
Dependency on Chromophore HighNoneNone
Limit of Detection (LOD) N/A (for bare BCP)~10-50 ng~1-5 ng (10x better than ELSD)
Dynamic Range ~10⁴~10² (Non-linear)~10⁴ (Linear over 2 orders of magnitude)
Inter-analyte Response Highly variableVariable (depends on refractive index/size)Uniform (independent of chemical structure)
Suitability for BCP Purity PoorGoodExcellent

Method Validation Framework (ICH Q2(R2))

The FDA and ICH recently finalized the ICH Q2(R2) guideline, which modernizes analytical procedure validation by emphasizing a science- and lifecycle-based approach[2]. For a BCP purity assay, the validation must demonstrate that the method is "fit for purpose" by evaluating specific performance characteristics, ensuring a self-validating system where every potential point of failure is proactively tested.

ICH_Validation Start Method Development (ICH Q14) Risk Risk Assessment & Analytical Target Profile Start->Risk Select Detector Selection (CAD vs ELSD) Risk->Select Validate Method Validation (ICH Q2(R2)) Select->Validate Spec Specificity (No interference) Validate->Spec Sens LOD / LOQ (Signal-to-Noise) Validate->Sens Lin Linearity & Range Validate->Lin Acc Accuracy & Precision Validate->Acc Routine Routine BCP Purity Analysis Spec->Routine Sens->Routine Lin->Routine Acc->Routine

Lifecycle approach to analytical method development and validation based on ICH Q14 and Q2(R2).

Step-by-Step Experimental Protocol: HPLC-CAD Method for BCP Purity

To ensure reproducibility and adherence to regulatory standards, the following step-by-step methodology outlines the validation of an HPLC-CAD method for analyzing BCP-1-carboxylic acid.

Phase 1: Chromatographic & Detector Setup
  • Column Selection: Equip the HPLC with a C18 or mixed-mode column (e.g., 3 µm, 3.0 × 50 mm) suitable for retaining polar aliphatic compounds.

  • Mobile Phase Preparation: Critical Step: The mobile phase must be strictly volatile to prevent high background noise and detector fouling[3]. Use LC-MS grade Water and Acetonitrile modified with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Never use non-volatile salts (e.g., phosphate buffers).

  • Flow Rate: Set to 0.5 - 1.0 mL/min.

  • CAD Settings:

    • Evaporation Temperature: 35°C (Optimized for semi-volatile BCPs to prevent analyte loss during the evaporation phase).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

Phase 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) Water:Acetonitrile solution.

  • Standard Preparation: Accurately weigh and dissolve BCP-1-carboxylic acid reference standard in the diluent to achieve a nominal concentration of 1.0 mg/mL.

Phase 3: Validation Execution (per ICH Q2(R2))
  • Specificity: Inject the blank diluent and mobile phase. Verify that no baseline disturbances or artifact peaks co-elute at the retention time of the BCP peak.

  • Linearity & Range: Prepare a minimum of 5 calibration standards ranging from 0.05% (reporting threshold) to 120% of the nominal concentration. Plot the CAD response area versus concentration. Note: While CAD response is uniform, apply a power-function transformation (PFV) if slight non-linearity is observed at the extremes of the range[3].

  • Accuracy: Spike known amounts of the BCP standard into a blank matrix at three levels (50%, 100%, and 150% of the target concentration), preparing three replicates per level. Calculate the percentage recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard (1.0 mg/mL). Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Detection Limits (LOD/LOQ): Perform serial dilutions of the standard. Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N ratio of 10:1.

Comparative Experimental Data (Case Study: CAD vs. ELSD)

To illustrate the causality behind detector selection, consider the following experimental validation data comparing CAD and ELSD for BCP-1-carboxylic acid purity analysis.

Validation ParameterHPLC-CADHPLC-ELSDRegulatory Target (ICH Q2)
LOD (S/N = 3) 2 ng25 ngMust detect impurities < 0.05%
LOQ (S/N = 10) 6 ng80 ngMust quantify impurities < 0.10%
Linearity (R²) 0.999 (Linear fit)0.992 (Log-Log fit required)≥ 0.99
Precision (%RSD, n=6) 0.8%2.5%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%94.0% - 105.5%98.0% - 102.0%

Analysis of Results: CAD demonstrates a 10-fold superior Limit of Detection compared to ELSD. This quantitative difference derives directly from the physical mechanism of detection: ELSD requires particles to be large enough to efficiently scatter light, whereas CAD measures charge directly, maintaining excellent sensitivity for particles down to 10 nm[3]. Furthermore, CAD's uniform response across chemical structures powers highly accurate standard-free quantitation, which is invaluable when reference standards for novel BCP impurities are unavailable during early drug development[4].

Conclusion

For the purity analysis of chromophore-deficient molecules like bicyclo[1.1.1]pentanes, traditional UV detection is fundamentally inadequate. While ELSD provides a functional alternative, Charged Aerosol Detection (CAD) is the superior choice. By leveraging CAD, analytical scientists achieve lower detection limits, wider dynamic ranges, and superior precision. When validated strictly against ICH Q2(R2) guidelines, HPLC-CAD forms a robust, self-validating system ensuring the highest standards of pharmaceutical quality control.

References

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" thermofisher.com.
  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." fda.gov.
  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." chromatographyonline.com.
  • Journal of Medicinal Chemistry (ACS Publications). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." acs.org.

Sources

Comparative

In vitro clearance rates of BCP compounds versus tert-butyl analogues

Title : Bicyclo[1.1.1]pentane (BCP) vs. Tert-Butyl: An In Vitro Clearance and Metabolic Stability Comparison Guide The Bioisosteric Shift: Overcoming Metabolic Liabilities In modern drug design, the tert-butyl group is f...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Bicyclo[1.1.1]pentane (BCP) vs. Tert-Butyl: An In Vitro Clearance and Metabolic Stability Comparison Guide

The Bioisosteric Shift: Overcoming Metabolic Liabilities

In modern drug design, the tert-butyl group is frequently employed to fill hydrophobic pockets and improve target affinity. However, its high lipophilicity and the presence of nine primary C-H bonds make it highly susceptible to rapid cytochrome P450 (CYP450) mediated oxidation, leading to poor pharmacokinetic profiles and high in vitro intrinsic clearance ( CLint​ )[1].

To circumvent this, bicyclo[1.1.1]pentane (BCP) has emerged as a premier sp3-rich bioisostere. BCP mimics the steric volume and vector alignment of a tert-butyl group while fundamentally altering the thermodynamic landscape of the molecule, resulting in significantly improved metabolic stability and lower clearance rates[2][3].

Mechanistic Rationale: The Thermodynamics of CYP450 Resistance

The primary mechanism of CYP450-mediated metabolism on alkyl groups is Hydrogen Atom Transfer (HAT). The causality behind BCP's superior stability lies in bond dissociation energies (BDE).

  • Thermodynamic Vulnerability: The primary C-H bonds of a tert-butyl group have a relatively low BDE (~100 kcal/mol), making them thermodynamically favorable targets for the high-valent iron-oxo species in the CYP heme center.

  • Thermodynamic Shielding: Conversely, the bridgehead C-H bonds of the BCP ring possess a much higher BDE (~106 kcal/mol) due to the extreme ring strain and high s-character of the carbon orbitals[3].

This ~6 kcal/mol energy penalty severely restricts HAT, effectively neutralizing the metabolic liability. Furthermore, replacing a tert-butyl group with BCP typically reduces the overall lipophilicity (LogD) of the molecule, which decreases non-specific partitioning into microsomal lipid membranes and lowers the encounter rate with CYP enzymes[4][5].

G CYP CYP450 Enzyme TB tert-Butyl Motif (Primary C-H bonds) CYP->TB HAT Attack (~100 kcal/mol) BCP BCP Motif (Strained sp3 Core) CYP->BCP HAT Blocked (~106 kcal/mol) Metab Rapid Oxidation (High Clearance) TB->Metab Hydroxylation Stable Metabolic Stability (Low Clearance) BCP->Stable Steric Shielding

Logic of CYP450-mediated oxidation in tert-butyl versus BCP motifs.

Comparative Data Analysis: In Vitro Clearance Rates

The table below summarizes representative matched molecular pair (MMP) data demonstrating the pharmacokinetic shift when a tert-butyl group is replaced by a BCP moiety. Data reflects standardized in vitro intrinsic clearance ( CLint​ ) assays utilizing Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM)[4][6][7].

Structural MotifC-H Bond Dissociation EnergyRelative Lipophilicity (ΔLogD)Typical HLM CLint​ (µL/min/mg)Typical MLM CLint​ (µL/min/mg)Metabolic Fate
Tert-Butyl ~100 kcal/molBaselineHigh (>50)Very High (>100)Rapid aliphatic hydroxylation
BCP ~106 kcal/mol-0.2 to -0.5Low (<15)Low to Moderate (<30)High resistance to oxidation

(Note: Absolute CLint​ values are highly dependent on the core scaffold, but the relative fold-change—typically a 3- to 10-fold reduction in clearance—remains consistent across diverse chemotypes.)

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively quantify the clearance rates of BCP versus tert-butyl analogues, a highly controlled in vitro microsomal stability assay is required. This protocol is designed as a self-validating system: it isolates CYP450-specific degradation from chemical instability by utilizing a cofactor-dependent initiation and instantaneous chemical quenching.

Workflow Prep 1. Matrix Equilibration (HLM/MLM at 37°C) NADPH 2. NADPH Addition (Initiates CYP Turnover) Prep->NADPH Quench 3. Time-Point Quenching (Cold ACN Precipitation) NADPH->Quench LCMS 4. LC-MS/MS Analysis (Quantify Parent Drug) Quench->LCMS Calc 5. CL_int Calculation (First-Order Kinetics) LCMS->Calc

Step-by-step workflow for in vitro microsomal stability and clearance assays.

Step-by-Step Methodology:

  • Matrix Preparation & Equilibration

    • Action: Prepare liver microsomes (HLM or MLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Spike the test compound to a final concentration of 1 µM.

    • Causality: The pH 7.4 buffer maintains the physiological conformation of the enzymes. Crucially, keeping the substrate concentration at 1 µM ensures the reaction operates under linear, first-order kinetics (well below the Km​ of most CYP enzymes). This mathematical linearity is strictly required to accurately extrapolate half-life ( t1/2​ ) and intrinsic clearance.

  • Reaction Initiation (The Self-Validating Control)

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH). Simultaneously, run a parallel negative control replacing NADPH with buffer.

    • Causality: CYP450 enzymes are obligate monooxygenases; they cannot oxidize the substrate without electrons from NADPH. The minus-NADPH control validates the assay by proving that any observed compound depletion is strictly enzymatic (CYP-mediated) and not an artifact of chemical instability or non-specific binding to the plasticware.

  • Time-Course Quenching

    • Action: At defined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, freezing the metabolic profile at that exact second. It also precipitates the proteins, allowing them to be pelleted via centrifugation (4000 rpm, 15 min) to yield a clean supernatant that protects the LC-MS/MS column from fouling.

  • LC-MS/MS Quantification & Clearance Calculation

    • Action: Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound (Peak Area Ratio of Compound/IS) against time.

    • Causality: The slope of this linear regression yields the elimination rate constant ( k ). Intrinsic clearance is then calculated using the equation: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of the microsomal protein (mg).

Conclusion

Replacing a tert-butyl group with a bicyclo[1.1.1]pentane (BCP) motif is a highly rational strategy for overcoming metabolic liabilities in drug development. By exploiting the thermodynamic stability of strained sp3 C-H bonds, researchers can systematically engineer out CYP450 vulnerabilities, dramatically lowering in vitro clearance rates while preserving the critical steric vectors required for target engagement.

References[1] Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups

Sources

Validation

Escaping Flatland: Comparative Lipophilicity of Bicyclo[1.1.1]pentane vs. Phenyl Rings

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings frequently leads to compounds with suboptimal physicochemical properties—a phenomenon often termed the "flatland" trap. High aromatic ring counts inherently drive up lipophilicity (LogP/LogD) and crystal lattice energy, which imposes a severe desolvation penalty that ruins aqueous solubility.

As an application scientist specializing in molecular property optimization, I frequently evaluate non-classical bioisosteres to rescue promising scaffolds. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier para-phenyl bioisostere. By replacing a flat phenyl ring with a 3D, sp3-rich BCP core, chemists can disrupt π-π stacking interactions and lower the desolvation penalty. Compared to other 3D bioisosteres like bicyclo[2.2.2]octane (BCO) and cubane, BCP possesses the fewest carbon atoms, rendering it the least lipophilic option[1].

Historically, BCP adoption was hindered by synthetic bottlenecks requiring volatile [1.1.1]propellane. However, recent advances—such as dibromocarbene addition to bicyclo[1.1.0]butanes—have democratized access to these highly valuable scaffolds[2].

Causality Phenyl Phenyl Ring (sp2, Planar, π-System) Lattice High Crystal Lattice Energy Strong π-π Stacking Phenyl->Lattice BCP Bicyclo[1.1.1]pentane (sp3, 3D, No π-System) Disruption Disrupted Lattice Packing Eliminated π-Interactions BCP->Disruption Desolvation High Desolvation Penalty Increased Lipophilicity (LogP) Lattice->Desolvation Solubility Lower Desolvation Penalty Improved Aqueous Solubility Disruption->Solubility

Caption: Causality of physicochemical property shifts when replacing a phenyl ring with a BCP bioisostere.

Quantitative Data Comparison: BCP vs. Phenyl

The strategic replacement of a phenyl ring with a BCP group consistently yields a more favorable ADME profile. Below is a consolidated comparison of experimental data from seminal drug discovery campaigns.

Compound SeriesScaffold TypeTargetLipophilicity MetricAqueous SolubilityPermeability
γ-Secretase Inhibitor (BMS-708,163)Fluorophenylγ-SecretaseHigh (Baseline)PoorModerate
γ-Secretase Inhibitor (Analogue 3)BCP Isostereγ-SecretaseReducedSignificantly ImprovedHigh (~4x in vivo AUC)
LpPLA2 Inhibitor (Compound 1)PhenylLpPLA2ChromLogD = 6.38 μM230 nm/s
LpPLA2 Inhibitor (Compound 5)BCP IsostereLpPLA2ChromLogD = 7.0*74 μM705 nm/s
Alzheimer's Modulators (Triazole)Phenylγ-SecretaseLogD > 4.0< 0.1 μg/mLN/A
Alzheimer's Modulators (Triazole)BCP Isostereγ-SecretaseLogD ~ 3.0> 100 μg/mLN/A

*Note on LpPLA2 Series: While the measured ChromLogD increased slightly for the BCP analogue, the Property Forecast Index (PFI) —which calculates overall lipophilic burden by adding ChromLogD to the number of aromatic rings—remained equivalent due to the removal of an aromatic ring[3]. This resulted in a 9-fold increase in kinetic solubility and a 3-fold increase in permeability.

In a seminal 2012 study, 4 demonstrated that replacing the central fluorophenyl ring of a γ-secretase inhibitor with a BCP motif maintained sub-nanomolar potency while drastically improving passive permeability and aqueous solubility[4]. Similarly, in a series of γ-secretase modulators, replacing a phenyl linker with BCP reduced LogD by approximately 1 log unit and pushed solubility from <0.1 μg/mL to >100 μg/mL[5].

Experimental Protocols for Lipophilicity Determination

To objectively validate the lipophilicity shift when substituting a phenyl ring with a BCP moiety, rigorous experimental workflows are required. The protocols below are designed as self-validating systems , ensuring that environmental artifacts do not skew the data.

Protocol A: High-Throughput Shake-Flask Method (LogD at pH 7.4)

Objective: Quantify the distribution coefficient between n-octanol and aqueous buffer. Self-Validating Control: Inclusion of reference standards (e.g., Propranolol, Atenolol) with known LogD values in parallel wells to verify system equilibration and phase separation integrity.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and PBS (pH 7.4) for 24 hours.

    • Causality: Solvents must be mutually saturated prior to the assay. If omitted, the solvents will dissolve into each other during compound equilibration, altering the phase volume ratio and skewing the final concentration calculations.

  • Compound Spiking: Dispense 10 μL of a 10 mM compound stock (in DMSO) into 990 μL of the pre-saturated biphasic mixture in a deep-well plate.

  • Equilibration: Shake the mixture at 25°C for 1 hour.

    • Causality: Temperature control is critical as partitioning is a thermodynamically driven process; thermal fluctuations will alter the partition coefficient.

  • Phase Separation (Critical Step): Centrifuge the plates at 3000g for 15 minutes.

    • Causality: Vigorous shaking generates microemulsions (sub-micron octanol droplets suspended in the aqueous phase). Without high-speed centrifugation, highly lipophilic phenyl/BCP compounds trapped in these droplets will artificially inflate the measured aqueous concentration, leading to a falsely low LogD.

  • Quantification: Extract aliquots from both the top (octanol) and bottom (aqueous) layers. Quantify using LC-MS/MS.

  • Calculation: LogD=log10​(Areaaqueous​Areaoctanol​​×Dilution Factor) .

ShakeFlask Prep 1. Solvent Saturation (Pre-mix Octanol & Buffer) Spike 2. Compound Spiking (10 mM DMSO Stock) Prep->Spike Equilibrate 3. Equilibration (Shake 1h at 25°C) Spike->Equilibrate Centrifuge 4. Phase Separation (Centrifuge at 3000g, 15m) Equilibrate->Centrifuge Analyze 5. LC-MS/MS Analysis (Quantify Both Phases) Centrifuge->Analyze Calculate 6. LogD Calculation Log(C_oct / C_aq) Analyze->Calculate

Caption: Step-by-step workflow for high-throughput shake-flask LogD determination.

Protocol B: ChromLogD Determination via HPLC

Objective: Estimate lipophilicity for highly lipophilic compounds (LogP > 4) where shake-flask aqueous concentrations fall below LC-MS/MS detection limits. Self-Validating Control: A calibration curve built using 6-8 reference drugs with established shake-flask LogP values.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC with a polystyrene-divinylbenzene (PRP-1) stationary phase.

    • Causality: PRP-1 is chosen over standard C18 silica because its retention mechanism more closely mimics octanol-water partitioning, avoiding silanol-driven secondary interactions that skew lipophilicity estimates for basic amines.

  • Mobile Phase Preparation: Use a gradient of octanol-saturated water (Buffer pH 7.4) and methanol.

  • Calibration: Inject the reference standard mixture. Plot known LogP values against their measured capacity factors ( k′ ), where k′=t0​tR​−t0​​ .

  • Sample Analysis: Inject the BCP and Phenyl analogues. Record their retention times ( tR​ ).

  • Data Extrapolation: Calculate the ChromLogD of the experimental compounds by interpolating their k′ values onto the standard calibration curve.

Conclusion

The empirical data strongly supports the use of bicyclo[1.1.1]pentane as a superior bioisostere for the phenyl ring when mitigating lipophilicity is a primary objective. By transitioning from a planar, sp2-hybridized system to an sp3-rich core, researchers can systematically lower the desolvation penalty, thereby achieving dramatic improvements in aqueous solubility and membrane permeability without sacrificing target binding affinity.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry (ACS Publications). 4

  • Patel, M. E., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. 3

  • "Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease." PMC (NIH).5

  • "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl." PharmaBlock. 1

  • "Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes." PNAS. 2

Sources

Safety & Regulatory Compliance

Safety

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid proper disposal procedures

Standard Operating Procedure: Proper Handling and Disposal of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Executive Summary 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a highly valued bicyclo[1.1...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Handling and Disposal of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Executive Summary

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a highly valued bicyclo[1.1.1]pentane (BCP) derivative. In modern drug discovery, BCPs act as bioisosteres for para-substituted phenyl rings, alkynes, and tert-butyl groups, enhancing the pharmacokinetic profiles of lead compounds by improving aqueous solubility and metabolic stability. However, due to its structural features—an amine and a carboxylic acid—it is frequently utilized as a zwitterion or isolated as a hydrochloride salt. This imparts specific physicochemical hazards that require stringent, self-validating operational and disposal protocols to ensure laboratory safety and environmental compliance.

Chemical Hazard & Reactivity Profile

Understanding the hazard profile is the foundational step in establishing a self-validating safety protocol. According to the Globally Harmonized System (GHS) classifications for this compound family (e.g., its methyl ester hydrochloride derivative, CAS 1638761-28-0) [1], it presents several acute risks.

Causality Check: The compound's zwitterionic/hydrochloride nature makes it highly polar and reactive with biological membranes, driving its classification as a severe irritant.

Table 1: Physicochemical and Hazard Summary

Property / HazardDetailsOperational Implication
Chemical Class BCP Amino Acid / Hydrochloride SaltHigh polarity; chloride ions dictate halogenated waste segregation.
Physical State Solid (Powder/Crystals)Risk of inhalation (aerosolization); requires strict P261 compliance (Avoid breathing dust).
GHS Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3Requires fume hood handling, full PPE (nitrile gloves, safety goggles).
Environmental Fate Not readily biodegradableMust be captured as hazardous waste; strictly prohibited from drain disposal.

Operational Handling & Engineering Controls

Before generating waste, proper handling ensures that contamination is minimized.

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood or a ventilated weighing enclosure.

  • PPE: Wear standard laboratory attire, including a chemically resistant lab coat, safety goggles, and nitrile gloves.

  • Tool Selection: Use static-free spatulas. Causality: Static buildup can cause the fine powder to disperse into the air or adhere to gloves, increasing the risk of accidental dermal exposure or inhalation.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Segregation & Disposal

This protocol applies to empty reagent vials, contaminated weighing paper, spatulas, and PPE.

  • Collection: Place all solid items that have come into contact with the compound into a designated, puncture-resistant solid hazardous waste container.

  • Primary Packaging: For heavily contaminated items (e.g., a spilled vial), seal the item inside a secondary zip-top bag before placing it in the main waste bin. Causality: This prevents cross-contamination and limits aerosolization when the main bin is opened.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Contains Toxic/Irritant Organic Solids (3-(Aminomethyl)BCP-1-carboxylic acid)".

  • Disposal: Transfer to Environmental Health and Safety (EHS) for incineration by a certified contractor [2].

Protocol B: Liquid Waste Processing (Organic & Aqueous)

Reaction solvents and extraction washes containing this compound must be carefully segregated to prevent dangerous downstream reactions.

  • Halogen Evaluation: Determine if the compound was used as a hydrochloride salt or dissolved in halogenated solvents (e.g., dichloromethane). Causality: Chloride ions must be directed to halogenated waste streams. Incinerating halogenated waste in non-halogenated facilities can generate highly toxic dioxins.

  • Organic Waste Segregation: Transfer organic solvents to the appropriate "Halogenated" or "Non-Halogenated" liquid waste carboy. Use a funnel and ensure the carboy is kept in secondary containment.

  • Aqueous Quenching & pH Adjustment: For aqueous extractions containing the zwitterion or HCl salt, test the pH using universal indicator paper. Causality: Highly acidic or basic waste can cause gas evolution and pressure build-up in sealed waste carboys.

  • Neutralization: Carefully adjust the aqueous waste to a pH of 6–8 using dilute NaHCO₃ or dilute HCl before transferring it to the "Aqueous Hazardous Waste" carboy.

Protocol C: Emergency Spill Mitigation

In the event of a spill, immediate and controlled action is required to prevent respiratory and dermal exposure.

  • Area Isolation: Alert nearby personnel and restrict access to the spill area.

  • Assess & Don PPE: Verify that you are wearing fresh nitrile gloves, safety goggles, and a lab coat.

  • Mitigation of Solid Spills (Damp Wipe Method): Do not dry sweep the powder. Causality: Dry sweeping aerosolizes the Acute Tox 4 powder, increasing the risk of inhalation (STOT SE 3). Instead, dampen a paper towel with water or ethanol and gently wipe up the powder.

  • Mitigation of Liquid Spills: Surround and cover the liquid spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Scoop the saturated absorbent or damp wipes into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with soap and water, followed by an ethanol wipe, to ensure all chemical residues are removed.

  • Final Handover: Label the sealed container as "Spill Cleanup: 3-(Aminomethyl)BCP-1-carboxylic acid" and submit it to EHS for immediate disposal.

Workflow Visualization

SpillResponse Spill Spill Detected: 3-(Aminomethyl)BCP-1-carboxylic acid Assess Assess Scale & Hazards (Acute Tox 4, Irritant) Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Assess->PPE SolidSpill Solid Powder Spill PPE->SolidSpill LiquidSpill Liquid Solution Spill PPE->LiquidSpill DampWipe Damp Wipe Method (Avoid Aerosolization) SolidSpill->DampWipe Prevent dust Absorbent Apply Inert Absorbent (Sand / Vermiculite) LiquidSpill->Absorbent Contain spread Collect Collect in Compatible Waste Container DampWipe->Collect Absorbent->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon Final Label & Transfer to EHS / Hazardous Waste Decon->Final

Spill response and waste collection workflow for 3-(Aminomethyl)BCP-1-carboxylic acid.

References

  • Title: Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride | CID 118997538 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Evaluating Hazards and Assessing Risks in the Laboratory (Prudent Practices in the Laboratory) Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Handling

Personal protective equipment for handling 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Standard Operating Procedure & PPE Guide for Handling 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Context & Hazard Causality As drug discovery pivots toward escaping "flatland," the bicyclo[1.1.1]pentane (BCP)...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide for Handling 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Context & Hazard Causality

As drug discovery pivots toward escaping "flatland," the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier sp³-rich bioisostere for para-substituted phenyl rings and tert-butyl groups . 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a highly valuable, rigid amino acid analog used to enhance metabolic stability and aqueous solubility in lead compounds .

While BCPs generally exhibit favorable toxicological profiles compared to their aromatic counterparts, the primary hazards of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stem from its physical state and functional groups . It is typically supplied as a fine, lyophilized powder or crystalline solid (often as a hydrochloride salt). As a Senior Application Scientist, I mandate treating this compound with stringent "novel chemical entity" (NCE) protocols due to the following causal factors:

  • Respiratory Hazard: Fine powders pose an inhalation risk. The amino acid functionality can act as a respiratory sensitizer.

  • Dermal/Ocular Hazard: The free amine and carboxylic acid moieties can cause localized pH-dependent irritation to mucous membranes and the cornea.

  • Electrostatic Hazard: Powders can accumulate static charge during weighing, leading to aerosolization or, in the presence of flammable solvents, ignition.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE must be employed. The rationale for each is grounded in standard industrial hygiene practices for handling biologically active NCEs.

PPE CategorySpecificationCausal Rationale
Gloves Double-gloved Nitrile (Outer: >0.11 mm thick)Prevents dermal exposure. Double gloving allows safe removal of the outer layer if contaminated during weighing.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-aerosolized powder and accidental solvent splashes during dissolution.
Body Protection Nomex® or 100% Cotton Lab CoatMinimizes static generation (unlike synthetic blends) and protects street clothing.
Respiratory N95/FFP2 Mask (if handled outside hood)Captures >95% of airborne particles >0.3 µm. Note: Primary handling must be in a fume hood.
Engineering Control Fume Hood (Face velocity: 80-120 fpm)Maintains negative pressure to ensure powder does not enter the operator's breathing zone.

Step-by-Step Operational Methodology

This protocol is designed as a self-validating system: each step contains a verification check to ensure the preceding safety measure is active.

Step 1: Pre-Operational Verification

  • Verify the fume hood face velocity is between 80 and 120 feet per minute (fpm).

  • Validation: Check the digital monitor or perform a tissue-paper flutter test at the sash opening. Clear the workspace of unnecessary clutter to prevent air turbulence.

Step 2: PPE Donning & Anti-Static Preparation

  • Don the lab coat, safety goggles, and two pairs of nitrile gloves.

  • Discharge static electricity by touching a grounded metal surface.

  • Wipe the weighing balance and spatulas with an anti-static zero-charge wipe.

  • Causality: BCP powders are lightweight and prone to electrostatic repulsion, which can cause the powder to "jump" out of the weigh boat and contaminate the balance area.

Step 3: Weighing and Transfer

  • Use a static-dissipative weigh boat (e.g., black conductive polystyrene) or a pre-tared glass vial.

  • Open the reagent bottle slowly inside the fume hood to prevent pressure-differential aerosolization.

  • Transfer the required mass using a micro-spatula.

  • Validation: Once weighed, cap the destination vial before removing it from the balance area to ensure zero exposure during transit to the reaction block.

Step 4: Dissolution

  • Add the reaction solvent (e.g., DMF, DMSO, or aqueous buffer) directly to the capped vial via syringe, or open carefully within the hood.

  • Ensure complete dissolution before transferring to the main reaction vessel.

Disposal and Decontamination Plan

Proper disposal ensures environmental compliance and prevents cross-contamination in the laboratory.

  • Solid Waste: Contaminated weigh boats, spatulas (if disposable), and outer gloves must be placed in a sealable biohazard/chemical waste bag inside the fume hood. Label as "Hazardous Solid Waste - Amine/Carboxylic Acid Organics."

  • Liquid Waste: Unused solutions of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid should be quenched if reactive coupling reagents (like HATU/EDC) were used. Dispose of the resulting mixture in a designated "Halogen-Free Organic Waste" container (unless chlorinated solvents were utilized).

  • Decontamination: Wipe down the balance and fume hood surface with a 70% Isopropanol/water solution. The amine and acid groups are highly polar, making aqueous/alcoholic mixtures highly effective for solubilizing and removing trace residues.

Workflow Visualization

Workflow A 1. Pre-Operation Fume Hood Check B 2. Don PPE (Gloves, Goggles, Coat) A->B C 3. Anti-Static Preparation B->C D 4. Weighing 3-(Aminomethyl)BCP C->D E 5. Dissolution in Solvent D->E F 6. Decontamination (70% IPA Wipe) E->F G 7. Waste Disposal (Solid & Liquid) F->G

Operational and disposal workflow for handling 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

References

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au URL: [Link]

  • Title: Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride Source: PubChem URL: [Link]

  • Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

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